molecular formula C12H17NO2 B1660773 Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate CAS No. 831191-86-7

Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate

Cat. No.: B1660773
CAS No.: 831191-86-7
M. Wt: 207.27
InChI Key: KOTSKKYJFZLKQL-NSHDSACASA-N
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Description

Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methyl ester, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate typically involves the reaction of 2,4-dimethylphenylacetic acid with methylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, altering their activity. The dimethylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-phenylpropanoate: Lacks the dimethyl groups, resulting in different chemical and biological properties.

    Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate: Contains only one methyl group, affecting its reactivity and binding affinity.

Uniqueness

Methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate is unique due to the presence of two methyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2,4-dimethylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTSKKYJFZLKQL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270326
Record name 2,4-Dimethyl-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831191-86-7
Record name 2,4-Dimethyl-L-phenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=831191-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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